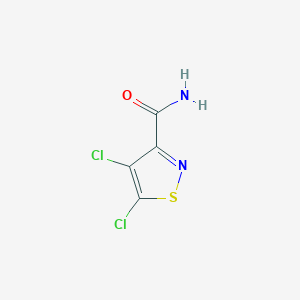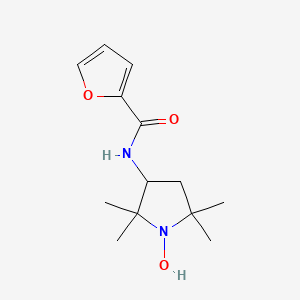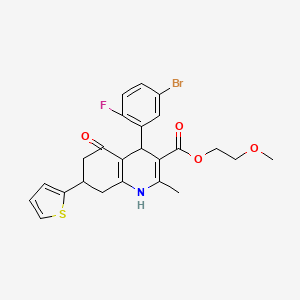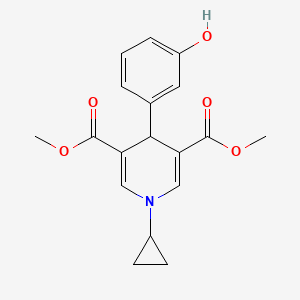![molecular formula C19H14I2N2O4 B11081038 3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B11081038.png)
3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes cyano, ethoxy, and diiodophenyl groups
Preparation Methods
The synthesis of 3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves multiple steps, typically starting with the preparation of the core benzoic acid structure. The synthetic route may include:
Formation of the benzoic acid core: This can be achieved through various methods, such as the oxidation of toluene derivatives.
Introduction of the ethoxy group: This step often involves the use of ethyl iodide in the presence of a base.
Incorporation of the diiodophenyl group: This can be done through electrophilic substitution reactions using iodine and a suitable catalyst.
Formation of the cyano group: This step may involve the use of cyanogen bromide or similar reagents.
Final coupling reactions: The final steps involve coupling the intermediate products to form the complete compound under controlled conditions, such as using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and diiodophenyl groups play a crucial role in these interactions, potentially leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID include:
2-Amino-3,5-dichlorobenzoic acid: This compound shares a similar benzoic acid core but differs in the substituents attached to the aromatic ring.
4-Ethoxy-3,5-diiodophenyl derivatives: These compounds have similar ethoxy and diiodophenyl groups but may differ in other functional groups attached to the core structure.
The uniqueness of 3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C19H14I2N2O4 |
|---|---|
Molecular Weight |
588.1 g/mol |
IUPAC Name |
3-[[(E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H14I2N2O4/c1-2-27-17-15(20)7-11(8-16(17)21)6-13(10-22)18(24)23-14-5-3-4-12(9-14)19(25)26/h3-9H,2H2,1H3,(H,23,24)(H,25,26)/b13-6+ |
InChI Key |
CZCBQZGVJARKML-AWNIVKPZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)I |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11080970.png)


![6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11081003.png)
![7-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide](/img/structure/B11081010.png)
![1,3-dimethyl-8-[4-(4-nitrophenyl)piperazin-1-yl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11081021.png)
![(3-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B11081027.png)
![Ethyl 6-ethyl-2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11081040.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11081055.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11081062.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B11081064.png)

